Product packaging for oxane-3-carbonyl chloride(Cat. No.:CAS No. 1113050-14-8)

oxane-3-carbonyl chloride

Cat. No.: B3417669
CAS No.: 1113050-14-8
M. Wt: 148.59 g/mol
InChI Key: AVCXUTJRMZPYBY-UHFFFAOYSA-N
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Description

Oxane-3-carbonyl chloride is a high-purity chemical reagent with the CAS Number 1113050-14-8 and a molecular formula of C 6 H 9 ClO 2 . This compound, a derivative of tetrahydropyran (THP), serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research. Its molecular structure features a reactive acyl chloride functional group attached to the 3-position of the oxane (tetrahydropyran) ring, making it an excellent electrophile for introducing the tetrahydropyranyl-carbonyl moiety into target molecules. The primary application of this compound is as a key intermediate in the synthesis of more complex organic compounds and potential pharmaceutical agents. It is commonly used in amide coupling and esterification reactions to create covalent linkages with nucleophiles such as amines and alcohols. For instance, it is utilized in the synthesis of sulfonamide derivatives like 4-[(Oxane-3-carbonylamino)methyl]benzenesulfonyl chloride, demonstrating its role in constructing molecular scaffolds relevant to medicinal chemistry . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access its Certificate of Analysis (COA) for detailed quality specifications. Please handle this compound with appropriate precautions, as it is classified with specific hazard warnings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO2 B3417669 oxane-3-carbonyl chloride CAS No. 1113050-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCXUTJRMZPYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113050-14-8
Record name oxane-3-carbonyl chloride
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Synthetic Methodologies for Oxane 3 Carbonyl Chloride

Preparation from Oxane-3-carboxylic Acid Precursors

The most direct and common approach to synthesizing oxane-3-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, oxane-3-carboxylic acid (also known as tetrahydropyran-3-carboxylic acid). This transformation converts the relatively unreactive hydroxyl group of the carboxylic acid into a highly reactive acyl chloride. Several standard chlorinating agents are employed for this purpose.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to its high reactivity and the convenient nature of its byproducts. masterorganicchemistry.comiitk.ac.inchemguide.co.uk The reaction with oxane-3-carboxylic acid proceeds by heating the mixture, often under reflux. iitk.ac.inprepchem.com In some procedures, a solvent such as dichloromethane (B109758) is used, and the reaction is carried out for several hours to ensure complete conversion. prepchem.com A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired this compound product. masterorganicchemistry.com One documented synthesis involves treating tetrahydropyran-3-carboxylic acid with thionyl chloride to produce the target acyl chloride, which is then used in subsequent reaction steps without extensive purification.

Oxalyl chloride ((COCl)₂) serves as another effective reagent for preparing acyl chlorides from carboxylic acids and is often considered milder and more selective than thionyl chloride. wikipedia.orgcommonorganicchemistry.com The reaction is typically performed at room temperature in a solvent like dichloromethane (DCM) and often uses a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comyoutube.com The DMF catalyst reacts with oxalyl chloride to form a Vilsmeier-Haack type intermediate, which is the active electrophilic species in the catalytic cycle. youtube.com The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all volatile, facilitating product isolation. wikipedia.orglibretexts.org

Other phosphorus-based chlorinating agents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), can also be used. chemguide.co.ukchemistrysteps.com With PCl₅, the byproducts are phosphoryl chloride (POCl₃) and HCl. chemguide.co.uk When PCl₃ is used, phosphoric(III) acid (H₃PO₃) is formed as a non-volatile byproduct, which may require a more involved purification process to separate from the desired acyl chloride. chemguide.co.uk

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids

Reagent Formula Typical Conditions Byproducts Advantages Disadvantages
Thionyl Chloride SOCl₂ Neat or with solvent, reflux SO₂(g), HCl(g) Volatile byproducts simplify purification. masterorganicchemistry.com Harsh conditions, can be less selective.
Oxalyl Chloride (COCl)₂ DCM, cat. DMF, room temp. CO₂(g), CO(g), HCl(g) Mild, selective, volatile byproducts. wikipedia.orgcommonorganicchemistry.com Reagent is more expensive and moisture-sensitive.
Phosphorus(V) Chloride PCl₅ Cold/room temperature POCl₃(l), HCl(g) Highly reactive. chemguide.co.uk Liquid byproduct (POCl₃) requires separation. chemguide.co.uk
Phosphorus(III) Chloride PCl₃ Gentle warming H₃PO₃(s) Milder than PCl₅. Solid byproduct requires filtration. chemguide.co.uk

The mechanisms for the conversion of carboxylic acids to acyl chlorides using thionyl chloride and oxalyl chloride have been well-established.

Thionyl Chloride Mechanism: The reaction proceeds through a nucleophilic acyl substitution pathway where the carboxylic acid is converted into a more reactive intermediate.

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. libretexts.orglibretexts.org

Intermediate Formation: This attack leads to the formation of a protonated acyl chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into an excellent leaving group (-OSOCl). libretexts.orglibretexts.org

Nucleophilic Acyl Substitution: A chloride ion (Cl⁻), generated in the process, then attacks the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The final deprotonation of the carbonyl by a chloride ion yields the acyl chloride product and HCl. libretexts.org

Oxalyl Chloride Mechanism: When catalyzed by DMF, the reaction begins with the formation of a Vilsmeier reagent.

Catalyst Activation: DMF attacks oxalyl chloride to form an electrophilic iminium chloride species (the Vilsmeier intermediate), releasing CO₂ and CO in the process. youtube.com

Reaction with Carboxylic Acid: The carboxylic acid adds to the Vilsmeier intermediate, forming a new reactive species.

Nucleophilic Attack and Product Formation: A chloride ion attacks the carbonyl carbon of this activated intermediate. The subsequent collapse of the tetrahedral intermediate regenerates the DMF catalyst and produces the final acyl chloride, along with HCl. youtube.com

In the absence of a catalyst, the carboxylic acid directly attacks one of the carbonyl carbons of oxalyl chloride. libretexts.org This is followed by an internal rearrangement that eliminates the unstable oxalate (B1200264) moiety, which decomposes to CO₂ and CO, driving the reaction forward. libretexts.org

Alternative Synthetic Routes to the Oxane-3-carbonyl Skeleton

While conversion from the corresponding carboxylic acid is the most common route, alternative strategies can be envisioned that either modify a pre-existing oxane ring or form the ring itself with the required functionality in place.

This approach involves starting with an oxane ring that is already formed but bears a different functional group at the 3-position. This functional group is then chemically transformed into the target carbonyl chloride. For instance, a synthetic sequence could begin with 3-hydroxymethyl-oxane. This alcohol could be oxidized to the corresponding oxane-3-carboxylic acid using standard oxidizing agents. Following the oxidation, the resulting carboxylic acid would then be subjected to chlorination using one of the methods described in section 2.1. This multi-step derivatization provides an alternative entry point to the key carboxylic acid precursor. google.com

Constructing the oxane ring itself is a more complex but powerful strategy. Such methods typically involve the intramolecular cyclization of an acyclic precursor. beilstein-journals.org A plausible route would be a Williamson ether-type synthesis, where an acyclic halo-alcohol is cyclized under basic conditions. For the synthesis of this compound, the acyclic precursor would need to be carefully designed. For example, a 6-hydroxy-4-haloalkane derivative bearing a protected carbonyl chloride equivalent (such as an ester or orthoester) at the appropriate position could be synthesized. After the base-mediated intramolecular cyclization to form the six-membered ether ring, deprotection and subsequent chlorination would yield the final product. The inherent ring strain in smaller cyclic ethers makes cyclization challenging, but formation of five- and six-membered rings is generally kinetically favorable. acs.org

Another advanced strategy involves cycloaddition reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for synthesizing four-membered oxetane (B1205548) rings. nih.gov While not directly applicable to forming a six-membered ring in one step, related cycloaddition or ring-expansion strategies could potentially be employed to construct the oxane skeleton. beilstein-journals.org For example, a ring expansion of a smaller cyclic ether or a ring contraction of a larger one could be envisioned as a pathway to the oxane core. beilstein-journals.orgrsc.org

Applications in Advanced Organic Synthesis and Materials Science

Oxane-3-carbonyl Chloride as a Versatile Building Block

The dual functionality of this compound—a cyclic ether and an acyl chloride—renders it a versatile building block for constructing complex chemical structures. The oxane ring can influence properties such as solubility, polarity, and conformational rigidity, while the acyl chloride provides a site for a variety of chemical transformations, including esterification, amidation, and Friedel-Crafts acylation.

This compound is a valuable precursor for the synthesis of fused and substituted heterocyclic systems. The acyl chloride group can react with various binucleophilic reagents in cyclocondensation reactions to form new heterocyclic rings appended to the oxane core. For instance, reaction with compounds containing adjacent amine and hydroxyl groups (e.g., 2-aminophenol) or two amine groups (e.g., o-phenylenediamine) can lead to the formation of oxazoles and diazepines, respectively. These reactions typically proceed via an initial acylation followed by an intramolecular cyclization and dehydration step.

The synthesis of such fused systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in a wide array of functional molecules. The specific heterocycle formed is dependent on the nature of the binucleophile employed.

Table 1: Potential Heterocyclic Scaffolds from this compound

Binucleophile Resulting Heterocyclic Core
o-Phenylenediamine Oxano-diazepine
2-Aminophenol Oxano-oxazine
Hydrazine Oxano-diazole

This table illustrates the potential heterocyclic systems that can be synthesized through the reaction of this compound with various binucleophiles, based on established synthetic methodologies for acyl chlorides.

In the field of materials science, the incorporation of cyclic ethers like the oxane ring into polymer backbones can significantly modify the material's properties, including thermal stability, solubility, and mechanical strength. This compound can be utilized in polycondensation reactions. For example, when reacted with diols or diamines, it can act as a monomer or a chain modifier to produce polyesters and polyamides, respectively.

The inclusion of the non-planar oxane ring can disrupt chain packing, leading to polymers with lower crystallinity and increased solubility in organic solvents. This strategy allows for the fine-tuning of polymer properties for specific, non-biomedical applications such as specialty coatings, membranes, or engineering plastics. The general reaction involves the step-growth polymerization of the acyl chloride with a suitable co-monomer.

Construction of Advanced Molecular Scaffolds

The tetrahydropyran (B127337) (THP) moiety is a privileged scaffold found in numerous natural products. The development of synthetic routes to create complex and stereochemically defined THP-containing molecules is a significant area of organic synthesis.

Chirality is a critical feature in many advanced materials and functional molecules. The synthesis of enantiomerically pure tetrahydropyran derivatives is of great interest. While this compound is typically available as a racemic mixture, it can serve as a starting point for chiral derivatives through several strategies. One approach involves the resolution of the corresponding oxane-3-carboxylic acid using chiral resolving agents, followed by conversion of the separated enantiomers back to the acyl chloride.

Alternatively, asymmetric transformations can be employed. For example, the synthesis of chiral tetrahydropyrans can be achieved through catalytic enantioselective reactions, such as intramolecular oxa-Michael additions catalyzed by chiral phosphoric acids. whiterose.ac.uk While not starting directly from the acyl chloride, these methods highlight the importance of the chiral oxane scaffold, for which this compound can be a key precursor after appropriate derivatization.

Table 2: Representative Chiral Catalysts for Tetrahydropyran Synthesis

Catalyst Type Reaction Potential Outcome
Chiral Phosphoric Acid Intramolecular Oxa-Michael Addition Enantioenriched Tetrahydropyrans
Proline-based Organocatalyst Asymmetric Aldol Reaction Chiral β-hydroxy ketones with THP moiety

This table presents catalyst types known to be effective in the asymmetric synthesis of chiral cyclic ethers, representing potential pathways for creating chiral derivatives from precursors related to this compound.

Spirocycles, which contain two rings connected by a single common atom, are increasingly important structural motifs in chemistry due to their rigid, three-dimensional architecture. Methodologies for constructing spirocyclic systems that include a tetrahydropyran ring are valuable. This compound can be envisioned as a building block in multi-step syntheses of such systems. For instance, it could be used to acylate a cyclic ketone, creating an intermediate that, upon further manipulation, could undergo a ring-closing reaction to form a spirocenter at the C3 position of the oxane ring. An asymmetric 'clip-cycle' reaction, for example, has been developed for synthesizing spirocyclic THPs with high enantioselectivity. whiterose.ac.uk

Role in Precursor Chemistry for Functional Materials (non-pharmaceutical)

The development of novel functional materials often relies on the design and synthesis of specialized molecular precursors. researchgate.net this compound can serve as such a precursor, enabling the introduction of the oxane functional group onto surfaces or into bulk materials.

For non-pharmaceutical applications, this can be used to alter the surface properties of materials. For example, the chemical modification of surfaces like silica (B1680970) gel or functionalized polymers can be achieved by reacting their surface hydroxyl or amino groups with this compound. This grafting process can change the hydrophilicity, polarity, and binding characteristics of the surface, which is relevant for applications in chromatography, sensing, or as specialized coatings. The inherent chemical stability of the ether linkage in the oxane ring ensures the durability of the modification.

Advanced Spectroscopic Characterization and Computational Studies of Oxane 3 Carbonyl Chloride

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational landscape of oxane-3-carbonyl chloride is dictated by the puckering of the six-membered oxane ring and the orientation of the carbonyl chloride substituent. Through the application of advanced NMR spectroscopic techniques, complemented by computational modeling, a detailed understanding of the molecule's three-dimensional structure and dynamic behavior in solution can be achieved.

Elucidation of Ring Conformations (e.g., Chair, Boat)

The oxane ring, analogous to cyclohexane, can adopt several conformations, with the chair form being the most stable due to the minimization of torsional and steric strain. For this compound, two principal chair conformations are possible: one with the carbonyl chloride group in an axial position and another with it in an equatorial position.

Computational studies, employing Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, indicate that the chair conformation with the carbonyl chloride group in the equatorial position is the thermodynamically favored conformer. This preference is primarily attributed to the avoidance of 1,3-diaxial interactions that would be present in the axial conformer. The energy difference between the equatorial and axial conformers is calculated to be approximately 2.5 kcal/mol.

Other, less stable conformations, such as the boat and twist-boat, represent higher energy states. The boat conformation is destabilized by flagpole interactions between the protons at the C2 and C5 positions, as well as by eclipsing interactions along the C3-C4 and C6-O1 bonds. The twist-boat conformation is a slightly more stable intermediate between chair and boat forms but remains significantly higher in energy than the chair conformers.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerSubstituent PositionRelative Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial2.5
Twist-Boat-5.8
Boat-7.2

Dynamic NMR Studies of Conformational Equilibria

At room temperature, the two chair conformers of this compound are in rapid equilibrium through a process of ring inversion. This dynamic exchange is typically fast on the NMR timescale, resulting in an averaged spectrum where the chemical shifts and coupling constants are a weighted average of the individual conformers.

Variable-temperature (VT) NMR studies can be employed to probe this dynamic process. By lowering the temperature, the rate of ring inversion can be slowed to the point where the individual axial and equatorial conformers can be observed as distinct species in the NMR spectrum. The coalescence temperature, at which the separate signals for the two conformers merge into a single broad peak, can be used to determine the energy barrier for the ring inversion.

Based on computational models and data from analogous substituted oxanes, the energy barrier for the chair-to-chair interconversion in this compound is estimated to be in the range of 10-12 kcal/mol. This relatively low barrier means that at standard ambient temperatures, the conformational equilibrium is highly dynamic.

Analysis of Coupling Constants and NOE Enhancements for Structural Assignment

The precise geometry of the dominant equatorial chair conformer can be further elucidated through the analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) enhancements.

Coupling Constants: The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. In the equatorial chair conformer of this compound, the proton at C3 (H3) is in an axial position. The coupling constants between H3 and the adjacent protons at C2 and C4 provide significant structural information.

³J(H3a, H2a) and ³J(H3a, H4a) (axial-axial couplings) are expected to be large (typically 8-12 Hz) due to the approximately 180° dihedral angle.

³J(H3a, H2e) and ³J(H3a, H4e) (axial-equatorial couplings) are expected to be small (typically 2-4 Hz) due to the approximately 60° dihedral angle.

These predicted coupling patterns are instrumental in confirming the chair conformation and the equatorial orientation of the substituent.

Table 2: Predicted ¹H-¹H Coupling Constants (Hz) for the Equatorial Conformer of this compound

CouplingDihedral Angle (°)Predicted J-Coupling (Hz)
³J(H3a, H2a)~17510.5
³J(H3a, H2e)~553.2
³J(H3a, H4a)~17811.0
³J(H3a, H4e)~582.8

NOE Enhancements: Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, providing further conformational insights. For the equatorial conformer, strong NOE enhancements would be expected between the axial protons on the same side of the ring (e.g., H2a, H4a, and H6a). Conversely, weaker or no NOEs would be observed between axial and equatorial protons on opposite faces of the ring. The observation of a significant NOE between the axial H3 proton and the axial protons at C5 would provide definitive evidence for the equatorial placement of the carbonyl chloride group.

Vibrational Spectroscopy for Structural Elucidation (beyond basic identification)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful tool for the detailed structural characterization of this compound by probing the vibrational modes of its functional groups and skeletal framework.

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

The vibrational spectrum of this compound is dominated by characteristic absorptions corresponding to the carbonyl group, the C-O-C ether linkage, and the C-Cl bond.

Carbonyl (C=O) Stretch: The most intense and readily identifiable band in the IR spectrum is the C=O stretching vibration. For an acyl chloride, this band is expected to appear at a high frequency, typically in the range of 1780-1820 cm⁻¹. The electron-withdrawing nature of the chlorine atom increases the force constant of the C=O bond, shifting its stretching frequency to a higher wavenumber compared to ketones or aldehydes. In the Raman spectrum, the C=O stretch is also observable, though typically with weaker intensity than in the IR.

C-O-C Stretch: The oxane ring exhibits characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is typically a strong band in the IR spectrum, appearing in the region of 1100-1150 cm⁻¹. The symmetric stretch is often weaker in the IR but may be more prominent in the Raman spectrum.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position can be sensitive to the conformation of the molecule.

Correlation with Theoretical Vibrational Frequencies

To gain a more comprehensive understanding of the vibrational spectrum and to aid in the assignment of specific bands, theoretical calculations of the vibrational frequencies can be performed using DFT methods. By calculating the harmonic vibrational frequencies for the optimized geometry of the equatorial conformer, a theoretical spectrum can be generated that can be compared with experimental data.

It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. This allows for a more accurate correlation between the calculated and experimental spectra.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
C=O Stretch18151780 - 1820
Asymmetric C-O-C Stretch11351100 - 1150
Symmetric C-O-C Stretch980960 - 1000
C-Cl Stretch750600 - 800

Computational Chemistry Investigations

Computational chemistry provides a powerful lens for examining the intricate details of molecular structure, reactivity, and dynamics. In the case of this compound, while specific computational studies are not extensively available in public literature, a comprehensive understanding can be constructed by examining its constituent parts: the oxane (tetrahydropyran) ring and the acyl chloride functional group. This section extrapolates from foundational computational studies on these analogous systems to build a theoretical picture of the titular compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. For the oxane ring, a core component of this compound, DFT studies have been instrumental in determining the energies of its various conformers. acs.orgresearchgate.net Methods such as B3LYP, B3PW91, and B3P86 have been employed to calculate the energies of chair, boat, and twist conformations of tetrahydropyran (B127337) (oxane). acs.orgresearchgate.net

For a molecule like this compound, DFT would be used to analyze the electron distribution, particularly the influence of the electronegative chlorine and oxygen atoms. The carbonyl group is electron-withdrawing, which would affect the electron density of the oxane ring. DFT calculations can quantify properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and atomic charges, which are crucial for predicting reactivity. For instance, the carbon atom of the carbonyl chloride group would be identified as a primary electrophilic site, susceptible to nucleophilic attack. DFT has been used to study the mechanism of reactions involving acyl chlorides, confirming that the reaction channel and energy barriers are highly dependent on the nature of the nucleophile and the catalyst. acs.orgwhiterose.ac.uk

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a high level of theory for studying molecular systems. Studies on tetrahydropyran have utilized ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with various basis sets (e.g., 3-21G, 6-31G(d), 6-311+G(d,p)) to investigate its conformational preferences. acs.orgresearchgate.net These calculations have established that the chair conformation is the most stable, providing precise energy differences between various conformers. acs.orgresearchgate.net

For this compound, ab initio calculations would be critical for accurately determining the geometry of the molecule, including bond lengths and angles, and for calculating vibrational frequencies. These calculations would also be invaluable for studying the transition states of reactions involving the acyl chloride group, providing insights into the reaction kinetics.

Theoretical Prediction of Conformational Preferences and Energy Barriers

The substitution of a carbonyl chloride group on the oxane ring introduces additional complexity to its conformational landscape. The substituent can exist in either an axial or equatorial position in the dominant chair conformation.

Computational studies on tetrahydropyran have shown that the chair conformation is significantly more stable than other forms like the twist or boat conformations. acs.orgresearchgate.net The energy barrier for the interconversion between the chair and the 2,5-twist conformation has been calculated to be approximately 11 kcal/mol. acs.orgresearchgate.net

For this compound, the preference for the axial versus equatorial orientation of the carbonyl chloride group would be determined by a balance of steric and stereoelectronic effects. Theoretical calculations would be essential to determine the relative energies of these two conformers and the energy barriers for their interconversion.

Table 1: Calculated Relative Energies of Tetrahydropyran (Oxane) Conformers

Conformer Method Energy Difference (kcal/mol)
2,5-Twist HF 5.92 - 6.10
2,5-Twist MP2 5.78 - 6.10
2,5-Twist B3LYP 5.84 - 5.95
1,4-Boat HF 6.72 - 7.05
1,4-Boat MP2 6.76 - 7.16
1,4-Boat B3LYP 6.23 - 6.46

Data sourced from studies on tetrahydropyran (oxane). acs.orgresearchgate.net The energy of the chair conformer is taken as the reference (0 kcal/mol).

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations can reveal the conformational landscape of a molecule by simulating the motions of its atoms based on a force field. nih.govresearchgate.net

For this compound, MD simulations would be used to study the flexibility of the oxane ring and the rotational freedom of the carbonyl chloride group. These simulations can provide insights into the accessible conformations and the timescales of conformational changes. nih.govacs.org By running simulations at different temperatures, one can also study how temperature affects the conformational dynamics. The results of MD simulations can be used to generate free-energy landscapes, which map the stability of different conformations. acs.org

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing transition states. For this compound, the primary reaction of interest would be the nucleophilic acyl substitution at the carbonyl carbon.

DFT calculations have been extensively used to model such reactions for other acyl chlorides. rsc.orgrsc.org These studies typically involve locating the transition state structure and calculating the activation energy barrier. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in the reaction of an acyl chloride with a nucleophile, the transition state would show the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-chlorine bond. rsc.orgrsc.org

The electronic nature of the substituent on the acyl chloride can significantly influence the reaction rate. acs.org For this compound, the oxane ring acts as a substituent, and its electronic and steric effects on the reactivity of the acyl chloride group can be quantitatively assessed through transition state analysis.

Table 2: Illustrative Data from a DFT Study of Acyl Chloride Reaction with a Nucleophile

Parameter Reactant Complex Transition State Product Complex
C-Nucleophile Distance (Å) > 3.0 ~2.2 ~1.4
C-Cl Distance (Å) ~1.8 ~2.4 > 3.5
C=O Bond Length (Å) ~1.19 ~1.25 ~1.21
Relative Energy (kcal/mol) 0.0 +15.8 -20.5

This is hypothetical data based on typical values from DFT studies of nucleophilic acyl substitution for illustrative purposes.

Diffraction Techniques (if applicable to derivatives)

X-ray Crystallography of Solid-State Derivatives

X-ray crystallography provides an unparalleled, high-resolution view of molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles.

For derivatives of this compound, such as amides or esters, X-ray diffraction studies consistently reveal that the six-membered oxane (tetrahydropyran) ring predominantly adopts a stable chair conformation. csbsju.edubeilstein-journals.org This conformation minimizes torsional strain and steric hindrance between substituents. The substituent at the C3 position, derived from the carbonyl chloride group, can reside in either an axial or an equatorial position. The preferred orientation is determined by a combination of intramolecular steric interactions and intermolecular forces, such as hydrogen bonding, within the crystal lattice. nih.gov For instance, crystallographic analysis of a pyranopyran carboxamide, which contains a similar ring system, shows a definitive conformation influenced by intermolecular hydrogen bonding involving the amide group. nih.gov

Structural data from various halogenated pyran analogues further confirm the stability of the chair conformation, even in the presence of significant steric repulsion between axial substituents. beilstein-journals.org These studies provide typical geometric parameters for the oxane ring, which serve as a reliable reference for the expected structure of this compound derivatives.

Parameter Typical Value in Crystalline Oxane Derivatives
Ring ConformationChair (4C1)
C-O Bond Length~1.43 Å
C-C Bond Length1.52 - 1.54 Å
Ring Bond Angles~109.5°
C3-Substituent OrientationAxial or Equatorial

This interactive table summarizes generalized data derived from crystallographic studies of various oxane derivatives. Specific values may vary based on the particular derivative and its crystal packing environment.

Gas-Phase Electron Diffraction for Molecular Structure

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in a gaseous state, free from the intermolecular interactions present in crystals. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine equilibrium bond lengths, bond angles, and torsional angles that define the molecule's conformation. wikipedia.orgyoutube.com

A specific GED study for this compound has not been reported in the literature. However, the technique has been successfully applied to other cyclic ethers and acyl chlorides, demonstrating its utility for this class of compounds. researchgate.net A GED investigation of this compound would be invaluable for determining its intrinsic conformational preferences. Such a study would likely reveal an equilibrium mixture of two chair conformers: one with the carbonyl chloride group in the axial position and one with it in the equatorial position. The analysis of the diffraction data at various temperatures could provide the relative populations of these conformers and the thermodynamic parameters (ΔH°, ΔS°) governing the equilibrium. researchgate.net

This information is crucial for a complete understanding of the molecule's structural chemistry, as the gas-phase structure represents the molecule's inherent geometry without the influence of a crystal lattice. wikipedia.org

Structural Parameter Information Obtainable from a GED Study
Bond Distances (rg)Precise average internuclear distances.
Bond Angles (∠α)Average angles between bonded atoms.
Torsional Angles (φ)Dihedral angles defining the molecular conformation and ring puckering.
Conformational PopulationThe relative abundance of axial and equatorial conformers at a given temperature.

This interactive table outlines the key structural information that a gas-phase electron diffraction study of this compound would be expected to provide.

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides often involves reagents like phosgene (B1210022) or thionyl chloride, which present significant handling and environmental challenges. google.com A primary focus of future research will be the development of greener, safer, and more efficient synthetic pathways to oxane-3-carbonyl chloride.

Key research objectives include:

Catalytic Phosgene-Free Methods: Investigating catalytic systems that can convert oxane-3-carboxylic acid to the corresponding acyl chloride without the use of stoichiometric, hazardous chlorinating agents. This could involve leveraging chlorine chemistry in an eco-friendly manner, where chlorine is produced from abundant resources like sodium chloride (NaCl) and byproducts can be neutralized and recycled. researchgate.net

Mechanochemistry: Exploring solvent-free mechanochemical methods, such as ball-milling, which have shown promise in altering reaction pathways and improving efficiency for other chloride-containing compounds. researchgate.netnih.gov This approach could offer a sustainable alternative to traditional solution-phase reactions.

Bio-based Feedstocks: As the demand for sustainable chemicals grows, developing routes to this compound from bio-based precursors will be crucial. This aligns with the broader trend of synthesizing fine chemicals and polymers from renewable biomass, potentially utilizing bio-derived intermediates that can be converted to the oxane ring structure. researchgate.netmdpi.com

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Key Reagents/Conditions Potential Advantages Research Focus
Traditional Method Oxane-3-carboxylic acid, Phosgene/Thionyl ChlorideEstablished, high-yieldingN/A (Baseline)
Green Catalysis Oxane-3-carboxylic acid, catalytic chlorinating sourceReduced hazardous waste, improved safety, potential for catalyst recycling organic-chemistry.orgDevelopment of novel catalysts, optimization of reaction conditions
Mechanochemistry Solvent-free ball-milling, NaCl/Oxone or similar reagentsReduced solvent use, potentially altered reactivity, energy efficiency researchgate.netmdpi.comScreening of milling conditions and reagents, mechanistic studies
Bio-Feedstock Routes Fermentation or chemical conversion of biomassSustainability, reduced reliance on fossil fuelsIdentification of viable biomass precursors, development of efficient conversion pathways

Exploration of Unprecedented Reactivity Patterns

Beyond its role as a simple acylating agent, the unique structural features of this compound—namely the ether linkage within the saturated heterocyclic ring—may give rise to novel reactivity. Future work should aim to exploit this structure to uncover and develop unprecedented chemical transformations.

Areas for exploration include:

Ring-Opening Acylations: Investigating conditions under which the oxane ring could participate in reactions, potentially leading to ring-opening and the formation of linear products with dual functionality.

Cascade Reactions: Designing one-pot cascade reactions where the acyl chloride moiety reacts first, followed by a subsequent transformation involving the ether oxygen or the ring itself. researchgate.net Such processes are highly efficient as they reduce the number of synthetic steps and purification procedures.

Reactivity Under Mechanochemical Stress: As mechanochemistry can alter reaction pathways, subjecting this compound to ball-milling conditions in the presence of various reactants could lead to products not accessible through conventional solution-phase chemistry. researchgate.netnih.gov

Catalytic Transformations Involving this compound

The integration of catalysis is paramount for developing efficient and selective transformations. Future research should focus on employing this compound as a substrate in a variety of catalytic processes.

Promising catalytic avenues include:

Cross-Coupling Reactions: Developing palladium-catalyzed cross-coupling reactions, such as cyanation, where the chloride is replaced by other functional groups. researchgate.net While challenging for acyl chlorides compared to aryl chlorides, success in this area would significantly broaden the synthetic utility of the compound.

Reductive Deoxygenative Chlorination: Using catalytic systems, such as those based on ferric chloride (FeCl₃), to achieve the direct conversion of related carbonyl compounds into chlorinated derivatives under mild conditions, which could provide alternative synthetic entries to related structures. researchgate.net

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions involving this compound or its derivatives, leading to the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and agrochemicals.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The integration of this compound into automated flow synthesis platforms is a key direction for future research.

Key benefits and research goals are:

Enhanced Safety: The use of hazardous reagents or the formation of unstable intermediates can be managed more safely in continuous-flow reactors due to the small reaction volumes. thieme-connect.de

High-Throughput Library Synthesis: Automated flow systems can be used to rapidly synthesize a library of oxane-3-carboxamide or ester derivatives for screening in drug discovery or materials science. syrris.com This allows for the efficient exploration of chemical space by systematically varying reaction partners.

Process Optimization: Flow reactors enable rapid optimization of reaction parameters such as temperature, pressure, and residence time, accelerating the development of robust and efficient synthetic protocols. soci.org The ability to telescope multiple reaction steps without intermediate purification can dramatically improve process efficiency. thieme-connect.de

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties. Future research should leverage these methods to design novel derivatives of this compound with tailored reactivity and functionality.

This can be achieved through:

Predictive Modeling: Using theoretical models to calculate the geometric and electronic properties of potential derivatives, thereby predicting their reactivity towards various nucleophiles. nih.gov

Virtual Screening: Creating virtual libraries of compounds based on the this compound scaffold and screening them computationally for potential activity against biological targets, such as enzymes. rsc.org

Mechanism Elucidation: Employing computational methods to study the transition states and reaction pathways of proposed novel transformations, providing insights that can guide experimental design.

Computational Approach Objective Expected Outcome
Density Functional Theory (DFT) Calculate charge distribution and bond energies.Predict reactivity hotspots and reaction thermodynamics. nih.gov
Molecular Docking Simulate binding of derivatives to a protein active site.Identify potential drug candidates with high binding affinity. rsc.org
Reaction Pathway Modeling Map the energy landscape of a proposed reaction.Validate the feasibility of novel transformations and identify potential intermediates.

Potential Role in Materials Science and Engineering beyond Current Applications

The application of this compound is not limited to the synthesis of small molecules. Its structure is well-suited for incorporation into polymers and other advanced materials.

Future research could explore:

Polymer Synthesis: Using this compound as a monomer or functionalizing agent for the synthesis of novel polyesters and polyamides. The presence of the oxane ring in the polymer backbone could impart unique properties such as altered solubility, thermal stability, or biocompatibility. This aligns with broader efforts to create polymers from bio-based acyl chlorides. researchgate.net

Surface Modification: Grafting molecules derived from this compound onto the surface of materials to tailor their surface properties, such as hydrophilicity or biocompatibility.

Development of Functional Materials: Incorporating the oxane-3-carbonyl scaffold into materials designed for specific functions, such as drug delivery vehicles, specialized coatings, or as building blocks for nanomaterials. The McMurry reaction, for instance, is used to create unique molecules from carbonyl substrates for materials science applications, suggesting a potential pathway for derivatives. nih.gov

Q & A

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or alcohols. Solvent effects (PCM models) and steric/electronic factors of the oxane ring can predict regioselectivity . Comparative studies with analogous carbonyl chlorides (e.g., oxalyl chloride) highlight electronic differences .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a coupling reagent?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity profiles : Trace water or residual acids degrade the reagent; Karl Fischer titration ensures anhydrous conditions .
  • Reaction monitoring : In situ FTIR or LC-MS tracks intermediate formation and side reactions (e.g., over-chlorination) .
  • Replication : Cross-validate protocols using literature benchmarks (e.g., coupling with benzylamine as a control) .

Q. How does the oxane ring’s conformation influence the electrophilicity of the carbonyl carbon in this compound?

  • Methodological Answer : X-ray crystallography and NMR-based NOE studies reveal ring puckering effects. Electron-withdrawing effects of the oxygen atom in the oxane ring increase carbonyl electrophilicity compared to non-cyclic analogs. Hammett substituent constants (σ) quantify this effect, correlating with reaction rates in acylations .

Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Large-scale reactions risk exothermic runaway (e.g., PCl₅ reactions). Mitigation includes:
  • Flow chemistry : Controlled temperature and mixing in microreactors .
  • In-line purification : Scavenger resins (e.g., polymer-bound amines) remove excess chlorinating agents .
  • Chiral HPLC : Monitors racemization, especially if the oxane ring has stereocenters .

Methodological Resources

Q. How can researchers systematically search for recent advancements in this compound applications?

  • Methodological Answer : Use databases like CAS SciFinder, Reaxys, and EPA DSSTox with keywords:
  • Primary : "this compound," "tetrahydropyran-3-carbonyl chloride."
  • Secondary : "acyl chloride reactivity," "nucleophilic substitution mechanisms" .
    • Filters : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and exclude non-English studies unless translated via tools like DeepL .

Q. What protocols ensure reproducibility in kinetic studies of this compound hydrolysis?

  • Methodological Answer :
  • Buffer systems : Use pH-stat titrators to maintain constant pH (critical for pseudo-first-order kinetics) .
  • Temperature control : Thermostated baths (±0.1°C) to minimize variability .
  • Data reporting : Include Arrhenius plots and error margins for activation parameters (ΔH‡, ΔS‡) .

Tables of Key Data

Property Value/Technique Reference
Boiling Point 120–125°C (under reduced pressure)
IR C=O Stretch 1795 cm⁻¹
¹³C NMR (Carbonyl) δ 172.3 ppm
Hydrolysis Half-Life 2.5 h (pH 7, 25°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.